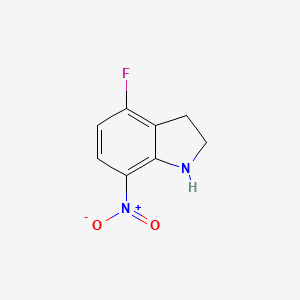

4-fluoro-7-nitro-2,3-dihydro-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-7-nitro-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O2/c9-6-1-2-7(11(12)13)8-5(6)3-4-10-8/h1-2,10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVIDRYITUVQFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C=CC(=C21)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 4-fluoro-7-nitro-2,3-dihydro-1H-indole

Abstract

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-fluoro-7-nitro-2,3-dihydro-1H-indole, a fluorinated nitroaromatic compound of increasing interest in pharmaceutical and materials science research. This document, intended for researchers, scientists, and drug development professionals, moves beyond a simple recitation of protocols. Instead, it delves into the rationale behind experimental choices, offering a self-validating framework for robust and reproducible analysis. We will explore the critical aspects of sample preparation, ionization source selection, and fragmentation analysis, all grounded in authoritative scientific principles and supported by comprehensive references. Visual diagrams and data-rich tables are provided to facilitate a deeper understanding of the workflows and underlying mechanisms.

Introduction: The Analytical Imperative for 4-fluoro-7-nitro-2,3-dihydro-1H-indole

4-fluoro-7-nitro-2,3-dihydro-1H-indole is a heterocyclic compound featuring both a fluorine atom and a nitro group, functionalities that impart unique chemical and electronic properties. The indole scaffold itself is a privileged structure in medicinal chemistry, and its derivatives are explored for a wide range of biological activities.[1] The presence of the fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, while the nitro group is a versatile synthetic handle and can be a key pharmacophore.

Given its potential applications, the precise and accurate characterization of 4-fluoro-7-nitro-2,3-dihydro-1H-indole is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. This guide will navigate the nuances of applying MS to this specific analyte, addressing the challenges and opportunities presented by its distinct chemical nature.

Foundational Principles: Chemical Properties and Their Mass Spectrometric Implications

A successful mass spectrometry analysis is predicated on a thorough understanding of the analyte's physicochemical properties.

| Property | Value/Characteristic | Implication for Mass Spectrometry Analysis |

| Molecular Formula | C₈H₇FN₂O₂ | --- |

| Molecular Weight | 182.15 g/mol | Provides the basis for identifying the molecular ion peak. |

| Polarity | Moderately Polar | Influences the choice of chromatographic conditions and ionization technique. Suitable for both reversed-phase liquid chromatography and certain gas chromatography methods. |

| Volatility | Semi-volatile | Allows for the possibility of both GC-MS and LC-MS analysis, though derivatization may be necessary for optimal GC performance. |

| Presence of Fluorine | Electronegative | Can influence fragmentation patterns, with potential losses of F• (19 Da) or HF (20 Da).[2] |

| Presence of Nitro Group | Electron-withdrawing, prone to characteristic fragmentation | Fragmentation pathways often involve the loss of NO• (30 Da) and NO₂• (46 Da).[3][4] |

| Indole Ring System | Aromatic, relatively stable | The core structure will likely remain intact under soft ionization conditions, with fragmentation occurring at the substituent groups. |

This table summarizes the key chemical properties of 4-fluoro-7-nitro-2,3-dihydro-1H-indole and their direct relevance to mass spectrometry method development.

The Analytical Workflow: From Sample to Spectrum

The journey from a bulk sample to a high-quality mass spectrum involves a series of critical steps. Each stage must be carefully optimized to ensure data integrity and reproducibility.

Figure 1. A generalized workflow for the mass spectrometry analysis of 4-fluoro-7-nitro-2,3-dihydro-1H-indole.

Sample Preparation: The Foundation of Quality Data

Proper sample preparation is crucial for obtaining clean, reproducible mass spectra and preventing instrument contamination.[5][6] The goal is to present the analyte to the mass spectrometer in a suitable solvent at an appropriate concentration, free from interfering matrix components.

Step-by-Step Protocol for Sample Preparation:

-

Initial Solubilization: Dissolve the 4-fluoro-7-nitro-2,3-dihydro-1H-indole standard or sample in a high-purity organic solvent such as methanol, acetonitrile, or a mixture thereof, to a stock concentration of approximately 1 mg/mL.

-

Serial Dilution: From the stock solution, perform serial dilutions to achieve a final working concentration suitable for your instrument's sensitivity. For many modern mass spectrometers, a concentration in the range of 1-10 µg/mL is a good starting point for direct infusion, and lower for LC-MS.[7]

-

Matrix Matching: If analyzing the compound in a complex matrix (e.g., biological fluids, reaction mixtures), it is critical to prepare calibration standards in a blank matrix that closely mimics the sample composition. This helps to account for matrix effects such as ion suppression or enhancement.

-

Filtration: Prior to injection, filter the final diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the instrument's fluidics.

Causality in Sample Preparation:

-

Solvent Choice: The choice of solvent should be compatible with the chosen ionization technique. Volatile organic solvents are preferred for electrospray ionization (ESI).[7]

-

Concentration: Overly concentrated samples can lead to detector saturation, ion suppression, and contamination of the ion source.

-

Purity: The use of high-purity solvents and reagents is non-negotiable to minimize background noise and the introduction of contaminants.

Ionization Techniques: The Gateway to the Mass Analyzer

The choice of ionization technique is arguably the most critical decision in the mass spectrometric analysis of a small molecule. For 4-fluoro-7-nitro-2,3-dihydro-1H-indole, both Electrospray Ionization (ESI) and Electron Impact (EI) are viable, each offering distinct advantages.

Electrospray Ionization (ESI): The Soft Ionization Workhorse

ESI is a soft ionization technique that is well-suited for polar and semi-polar molecules, making it an excellent choice for 4-fluoro-7-nitro-2,3-dihydro-1H-indole when coupled with liquid chromatography.[8]

Expected Ionization Behavior in ESI:

-

Positive Ion Mode ([M+H]⁺): Protonation is expected to occur on the nitrogen atom of the indole ring or potentially one of the oxygen atoms of the nitro group. The resulting [M+H]⁺ ion would have a theoretical m/z of 183.0564.

-

Negative Ion Mode ([M-H]⁻): Deprotonation could occur at the N-H position of the indole, yielding an [M-H]⁻ ion with a theoretical m/z of 181.0419. Nitroaromatic compounds often show good response in negative ion mode due to the electron-withdrawing nature of the nitro group.[9]

Step-by-Step Protocol for ESI-MS Analysis:

-

Instrumentation: Utilize a mass spectrometer equipped with an ESI source, such as a quadrupole, ion trap, or high-resolution Orbitrap or TOF instrument.

-

Sample Introduction: Introduce the prepared sample via direct infusion using a syringe pump or, for more complex mixtures, through an ultra-high-performance liquid chromatography (UHPLC) system.

-

Ion Source Parameter Optimization:

-

Capillary Voltage: Optimize in the range of 3-5 kV for positive mode and 2.5-4.5 kV for negative mode.

-

Nebulizing Gas Pressure: Adjust to ensure a stable spray (typically 30-50 psi).

-

Drying Gas Flow and Temperature: Optimize to facilitate desolvation without causing thermal degradation of the analyte.

-

-

Data Acquisition: Acquire data in full scan mode to identify the molecular ion and in tandem MS (MS/MS) mode to elicit structural information through fragmentation.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) Ionization

For volatile and thermally stable compounds, GC-MS with EI ionization is a powerful alternative.[10] EI is a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive and reproducible fragmentation patterns that are valuable for structural confirmation and library matching.

Challenges and Considerations for GC-MS:

-

Thermal Stability: The high temperatures of the GC inlet and column can potentially cause degradation of nitroaromatic compounds.[11] A cool on-column or split/splitless injection with an optimized temperature program is recommended.

-

Derivatization: While 4-fluoro-7-nitro-2,3-dihydro-1H-indole may be amenable to direct GC-MS analysis, derivatization of the N-H group (e.g., silylation) could improve peak shape and thermal stability.[12][13]

Step-by-Step Protocol for GC-EI-MS Analysis:

-

Instrumentation: Use a GC system coupled to a mass spectrometer with an EI source.

-

GC Column Selection: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is a suitable starting point.

-

GC Method Parameters:

-

Injector Temperature: Start with a lower temperature (e.g., 200-220 °C) and increase as needed, monitoring for signs of degradation.

-

Oven Temperature Program: Begin at a low temperature (e.g., 60-80 °C) and ramp up to a final temperature that ensures elution of the analyte without decomposition.

-

Carrier Gas: Use high-purity helium or hydrogen at an optimal flow rate.

-

-

MS Parameters:

-

Ionization Energy: Standard 70 eV.

-

Source Temperature: Typically 230 °C.

-

-

Data Acquisition: Acquire data in full scan mode to obtain the characteristic fragmentation pattern.

Deciphering the Code: Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is indispensable for confirming the structure of 4-fluoro-7-nitro-2,3-dihydro-1H-indole. By isolating the precursor ion and subjecting it to collision-induced dissociation (CID), we can generate a unique fragmentation fingerprint.

Predicted Fragmentation Pathways:

Figure 2. Predicted major fragmentation pathways for 4-fluoro-7-nitro-2,3-dihydro-1H-indole in positive and negative ion modes.

Key Fragmentation Signatures:

-

Loss of the Nitro Group: The most characteristic fragmentation of nitroaromatic compounds is the loss of NO• (30 Da) and NO₂• (46 Da).[4][9] The observation of these neutral losses is a strong indicator of the presence of the nitro functionality.

-

Loss of HF: The presence of fluorine allows for the potential neutral loss of hydrogen fluoride (HF, 20 Da), which is a common fragmentation pathway for fluorinated compounds.[2]

-

Indole Ring Fragmentation: At higher collision energies, fragmentation of the indole ring system may occur, leading to smaller, characteristic fragment ions.

Quantitative Data Summary for MS/MS Analysis:

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |

| 183.0564 ([M+H]⁺) | 153.0513 | NO (30.0051) |

| 137.0612 | NO₂ (45.9952) | |

| 163.0485 | HF (20.0079) | |

| 181.0419 ([M-H]⁻) | 151.0368 | NO (30.0051) |

| 135.0467 | NO₂ (45.9952) |

This table provides the theoretical exact masses for the precursor and major fragment ions, which can be used for high-resolution mass spectrometry confirmation.

Conclusion: A Framework for Confident Analysis

The mass spectrometric analysis of 4-fluoro-7-nitro-2,3-dihydro-1H-indole is a multifaceted task that requires a systematic and informed approach. By carefully considering the analyte's chemical properties, a robust analytical method can be developed, from sample preparation through to data interpretation. Both LC-ESI-MS and GC-EI-MS offer viable pathways for analysis, with the choice depending on the specific research question, sample matrix, and available instrumentation. The characteristic fragmentation patterns, particularly the losses of the nitro group and potentially HF, provide a confident means of structural identification and confirmation. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently and accurately analyze this important molecule.

References

-

Zwiener, C., & Frimmel, F. H. (2003). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 17(23), 2713–2721. [Link]

-

Vandergrift, G. W., et al. (2020). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry, 4(7), 1121–1131. [Link]

-

Al-Naiema, I. M., & Stone, V. (2012). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment, 54, 467–476. [Link]

-

Gunnar, T., et al. (2018). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. Journal of Analytical Toxicology, 42(9), 626–633. [Link]

-

Biocompare. (2019). Prepping Small Molecules for Mass Spec. Retrieved January 26, 2026, from [Link]

-

Dibeler, V. H., & Mohler, F. L. (1952). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 49(1), 1. [Link]

-

Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved January 26, 2026, from [Link]

-

Krätschmer, K., et al. (2021). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of the American Society for Mass Spectrometry, 32(10), 2736–2744. [Link]

-

Agilent Technologies. (n.d.). GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. Retrieved January 26, 2026, from [Link]

-

Bottle, S. E., et al. (2000). Electrospray ionization mass spectrometry of stable nitroxide free radicals and two isoindoline nitroxide dimers. Journal of Mass Spectrometry, 35(7), 861–866. [Link]

-

Perkins, M. J., et al. (2001). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Environmental Science & Technology, 35(18), 3737–3743. [Link]

-

Campbell, R. M., & Lee, M. L. (1984). Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts. Analytical Chemistry, 56(6), 1026–1030. [Link]

-

Zgoła-Grześkowiak, A., & Grześkowiak, T. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Rapid Communications in Mass Spectrometry, 34(S3), e8873. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Fluoro-1-oxido-2,3-dihydroindole. PubChem. Retrieved January 26, 2026, from [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Retrieved January 26, 2026, from [Link]

-

U.S. Environmental Protection Agency. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved January 26, 2026, from [Link]

-

Göen, T., et al. (1998). Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives. Journal of Chromatography B: Biomedical Sciences and Applications, 713(2), 355–367. [Link]

-

Zgoła-Grześkowiak, A., & Grześkowiak, T. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Rapid Communications in Mass Spectrometry, 34(S3), e8873. [Link]

-

Vandergrift, G. W., et al. (2020). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry, 4(7), 1121–1131. [Link]

-

Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved January 26, 2026, from [Link]

-

All about Chemistry. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene [Video]. YouTube. [Link]

-

Dallüge, J., & Beens, J. (2002). Potential of GC-Combustion-MS as a Powerful and Versatile Nitrogen-Selective Detector in Gas Chromatography. Analytical Chemistry, 74(19), 5226–5232. [Link]

-

Unknown. (2013, February 7). Mass Spectrometry analysis of Small molecules. SlideShare. [Link]

-

Craig, A. J., et al. (2023). Improvement of Electrospray Ionization Response Linearity and Quantification in Dissolved Organic Matter using Synthetic Deuterated Internal Standards. ChemRxiv. [Link]

-

Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved January 26, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-bromo-7-fluoro-2,3-dihydro-1H-indole-2,3-dione. PubChem. Retrieved January 26, 2026, from [Link]

-

Kumar, R., et al. (2022). Fluorescent 7-azaindole N-linked 1,2,3-triazole: synthesis and study of antimicrobial, molecular docking, ADME and DFT properties. New Journal of Chemistry, 46(36), 17377–17391. [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. whitman.edu [whitman.edu]

- 3. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. biocompare.com [biocompare.com]

- 6. organomation.com [organomation.com]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. Electrospray ionization mass spectrometry of stable nitroxide free radicals and two isoindoline nitroxide dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

synthesis of 4-fluoro-7-nitro-2,3-dihydro-1H-indole from 4-fluoroindole

An In-depth Technical Guide to the Synthesis of 4-Fluoro-7-nitro-2,3-dihydro-1H-indole from 4-Fluoroindole

Introduction

4-Fluoro-7-nitro-2,3-dihydro-1H-indole, also known as 4-fluoro-7-nitroindoline, is a valuable heterocyclic building block in medicinal chemistry. Its substituted indoline scaffold is a key intermediate for synthesizing a range of pharmaceutical compounds, particularly in the development of selective kinase inhibitors for applications like cancer therapy[1]. The strategic placement of the fluoro and nitro groups offers distinct opportunities for further chemical modification, making a reliable and scalable synthesis of this molecule a critical objective for researchers in drug development.

This guide provides a comprehensive, field-proven methodology for the synthesis of 4-fluoro-7-nitro-2,3-dihydro-1H-indole, starting from the commercially available precursor, 4-fluoroindole. The narrative emphasizes the rationale behind the chosen synthetic strategy, addressing the inherent chemical challenges through a multi-step pathway designed for high regioselectivity and yield.

Strategic Overview: A Two-Stage Approach

The synthesis of the target molecule from 4-fluoroindole presents two primary chemical challenges:

-

Regioselective Nitration: The direct electrophilic nitration of the indole nucleus is notoriously difficult to control. The pyrrole ring is highly activated and acid-sensitive, making the C-3 position the most likely site of attack under mild conditions, while harsh acidic conditions often lead to polymerization or a mixture of isomers, primarily nitration at the C-5 and C-6 positions[2][3]. Achieving selective nitration at the sterically hindered and electronically less-favored C-7 position requires a more sophisticated approach.

-

Selective Reduction: The conversion of the intermediate, 4-fluoro-7-nitroindole, to the final indoline product requires the reduction of the 2,3-double bond of the pyrrole ring without affecting the aromatic nitro group. Catalytic hydrogenation, a common method for indole reduction, carries a significant risk of simultaneously reducing the nitro group to an amine, often via unstable hydroxylamine intermediates that can lead to side reactions or thermal hazards[4][5].

To overcome these obstacles, a robust two-stage strategy is employed. The first stage focuses on the regioselective synthesis of the key intermediate, 4-fluoro-7-nitroindole, via a protection-nitration-aromatization sequence. The second stage involves the selective chemical reduction of this intermediate to the target indoline.

Caption: Overall synthetic workflow from 4-fluoroindole to the target molecule.

Part 1: Synthesis of the Key Intermediate, 4-Fluoro-7-nitroindole

The cornerstone of this synthesis is the circumvention of direct nitration. By first reducing the indole to an indoline and protecting the nitrogen, we deactivate the pyrrole ring and transform the N-acetyl group into a powerful ortho-, para-director. This allows for the precise installation of the nitro group at the desired C-7 position (para to the nitrogen).

Detailed Experimental Protocol: Part 1

Step 1a: Synthesis of Sodium Indoline-2-sulfonate

This step achieves simultaneous reduction of the pyrrole ring and introduction of a temporary sulfonate group at the C-2 position, which facilitates the subsequent N-acetylation and nitration steps[3].

-

Reaction Setup: In a reaction vessel equipped with a stirrer, add 4-fluoroindole (1.0 equiv) and a solution of sodium bisulfite (1.2 equiv) in water.

-

Reaction: Heat the mixture to reflux and stir vigorously for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting indole is consumed.

-

Isolation: Cool the reaction mixture. The sodium 4-fluoroindoline-2-sulfonate product will precipitate. Collect the solid by filtration and wash with cold water.

Step 1b: N-Acetylation

The indoline nitrogen is protected with an acetyl group to direct the subsequent nitration and prevent side reactions[3].

-

Reaction Setup: Suspend the crude sodium 4-fluoroindoline-2-sulfonate from the previous step in acetic anhydride (3.0-4.0 equiv).

-

Reaction: Stir the suspension at room temperature for 2-3 hours.

-

Isolation: The N-acetylated product, sodium 1-acetyl-4-fluoroindoline-2-sulfonate, will precipitate. Collect the solid by filtration, wash thoroughly with a suitable solvent like diethyl ether to remove excess acetic anhydride, and dry under vacuum.

Step 2: Regioselective Nitration

The nitration is performed under anhydrous and controlled low-temperature conditions to prevent side reactions. Acetyl nitrate, generated in situ, serves as the electrophile[3][6].

-

Preparation of Nitrating Agent: In a separate flask, carefully add fuming nitric acid (1.1 equiv) dropwise to acetic anhydride (2.0 equiv) while maintaining the temperature at 0-5°C with an ice bath. Stir for 15-20 minutes to form acetyl nitrate.

-

Nitration Reaction: Dissolve the sodium 1-acetyl-4-fluoroindoline-2-sulfonate (1.0 equiv) in a suitable solvent like acetic acid. Cool the solution to 0-5°C.

-

Addition: Add the cold acetyl nitrate solution dropwise to the indoline solution, ensuring the temperature does not exceed 10°C.

-

Reaction: Stir the mixture at low temperature for 1-2 hours after the addition is complete.

-

Quenching & Isolation: Carefully pour the reaction mixture onto crushed ice. The nitrated intermediate will precipitate. Collect the solid by filtration and wash with cold water until the filtrate is neutral.

Caption: Electrophilic attack at C7, directed by the N-acetyl group.

Step 3: Alkaline Hydrolysis and Aromatization

The final step in this stage removes both protecting groups and restores the aromatic indole ring system through elimination and dehydrogenation[3].

-

Reaction Setup: Transfer the filtered cake of the nitrated intermediate to a flask and add a 20% aqueous solution of sodium hydroxide.

-

Reaction: Stir the mixture at a temperature between 20-60°C for 1-5 hours. This step eliminates the sulfonate and acetyl groups and drives the aromatization to the indole.

-

Isolation & Purification: The product, 4-fluoro-7-nitroindole, will precipitate. Collect the solid by filtration and wash with water. The crude product can be purified by recrystallization from a solvent system such as ethanol/water to yield a light yellow to orange solid[7].

Part 2: Selective Reduction to 4-Fluoro-7-nitro-2,3-dihydro-1H-indole

This stage is the most delicate part of the synthesis. The goal is to reduce only the C2=C3 bond of the indole. While catalytic hydrogenation is a powerful tool for this transformation, its lack of selectivity in the presence of a nitro group necessitates a chemical approach. The use of a borane reagent in a strong acid like trifluoroacetic acid (TFA) provides an effective solution, selectively reducing the indole to an indoline while leaving the nitro group intact[8].

Detailed Experimental Protocol: Part 2

-

Reaction Setup: In a flask under a nitrogen or argon atmosphere, dissolve 4-fluoro-7-nitroindole (1.0 equiv) in anhydrous trifluoroacetic acid. Cool the solution in an ice bath to 0°C.

-

Reagent Addition: Add a borane reagent, such as a borane-tetrahydrofuran complex (BH₃·THF) or catecholborane (1.5-2.0 equiv), dropwise to the cooled solution. Caution: Borane reagents react with moisture and can release flammable hydrogen gas.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C, then slowly warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

Quenching: Carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate or sodium hydroxide to neutralize the TFA.

-

Extraction & Isolation: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the final product, 4-fluoro-7-nitro-2,3-dihydro-1H-indole.

Data Summary

The following table summarizes the key parameters for this synthetic route. Yields are representative and may vary based on reaction scale and purification efficiency.

| Step | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield |

| 1a. Sulfonation | 4-Fluoroindole, NaHSO₃ | Water | 100 | 4-6 | >90% (crude) |

| 1b. Acetylation | Acetic Anhydride | Acetic Anhydride | 25 | 2-3 | >95% (crude) |

| 2. Nitration | Acetyl Nitrate | Acetic Acid | 0-10 | 1-2 | 75-85% |

| 3. Aromatization | NaOH (20% aq.) | Water | 20-60 | 1-5 | 80-90% |

| 4. Reduction | BH₃·THF, TFA | TFA | 0 to 25 | 2-4 | 70-85% |

Conclusion

The is effectively achieved through a well-designed, multi-step process. This guide details a reliable pathway that strategically navigates the challenges of regioselective nitration and selective reduction. By employing a protection-nitration-aromatization sequence, the nitro group is installed with high precision at the C-7 position. Subsequent chemical reduction with a borane reagent ensures the formation of the target indoline without compromising the integrity of the nitro functional group. This methodology provides a robust and scalable route for producing this key pharmaceutical intermediate, empowering further research and development in medicinal chemistry.

References

- Biosynth. (n.d.). 4-Fluoro-7-nitro-2,3-dihydro-1H-indole.

- Chen, G., et al. (2013). Preparation method of 4-fluoroindole.

- Hänssle, P., et al. (1997). Process for the catalytic hydrogenation of aromatic nitro compounds.

- Wikipedia. (2023). 4-Fluoro-7-nitrobenzofurazan.

- BenchChem. (2025). 7-Nitroindole: A Comprehensive Technical Guide.

- Singer, H., & Shive, W. (1956). Synthesis of 7-Nitroindole. Journal of the American Chemical Society.

- Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline.

- Larko, R. (1971). Process for preparing 4-fluoro-3-nitroaniline.

- Xu, B., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase.

- Noland, W. E., & Rieke, R. D. (1966). Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. University of Minnesota Experts.

- Shiri, M., & Koohi-Moghadam, M. (2012). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge.

- Berger, J. G. (1980). Reduction of indole compounds to indoline compounds.

- Demont, E., et al. (2006).

- BenchChem. (2025). Technical Support Center: Improving Regioselectivity of Indole Nitration to Favor 7-Nitroindole.

- Sumitomo Chemical Co. (2001). Method for producing 7-nitroindoles.

- MySkinRecipes. (n.d.). 4-Fluoro-7-Nitro-Indoline.

- BenchChem. (2025). Application Notes and Protocols for the Laboratory Synthesis of 7-Nitroindole.

Sources

- 1. 4-Fluoro-7-Nitro-Indoline [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 5. mt.com [mt.com]

- 6. JP2001019671A - Method for producing 7-nitroindoles - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. US4210590A - Reduction of indole compounds to indoline compounds - Google Patents [patents.google.com]

reactivity of the nitro group in 4-fluoro-7-nitro-2,3-dihydro-1H-indole

An In-depth Technical Guide to the Reactivity of the Nitro Group in 4-Fluoro-7-Nitro-2,3-Dihydro-1H-Indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical (also known as 4-fluoro-7-nitroindoline). This molecule serves as a pivotal building block in medicinal chemistry, primarily due to the versatile synthetic transformations enabled by its nitro functionality. The guide delves into the electronic landscape of the molecule, focusing on how the interplay between the electron-donating indoline nitrogen and the electron-withdrawing fluoro and nitro substituents dictates its reaction pathways. Core sections are dedicated to the two principal transformations of the nitro group: its reduction to the corresponding aniline, a cornerstone reaction for introducing diversity, and its role in activating the aromatic ring for nucleophilic aromatic substitution (SNAr). We present a comparative analysis of various reduction methodologies, detailing their mechanisms, chemoselectivity, and practical applications. Furthermore, the guide explores the potential for SNAr reactions, providing mechanistic insights. Detailed, field-proven experimental protocols for key transformations are provided, supported by data tables and mechanistic diagrams to ensure both theoretical understanding and practical applicability for professionals in drug discovery and organic synthesis.

Introduction: The Strategic Importance of 4-Fluoro-7-Nitroindoline

The indole nucleus and its saturated analog, indoline, are privileged scaffolds in modern drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Their unique structural and electronic properties allow them to interact with a wide array of biological targets, leading to applications in oncology, infectious diseases, and neurology.[1] The strategic introduction of specific functional groups onto this scaffold is a key task for medicinal chemists aiming to modulate potency, selectivity, and pharmacokinetic properties.

4-Fluoro-7-nitro-2,3-dihydro-1H-indole emerges as a particularly valuable synthetic intermediate. Its structure incorporates three key features that define its utility:

-

The Indoline Core: A rigid, three-dimensional scaffold that presents substituents in a well-defined spatial orientation.

-

The Fluorine Atom: A common bioisostere for hydrogen, the fluorine atom at the 4-position can enhance metabolic stability, improve membrane permeability, and modulate pKa, often leading to improved drug-like properties.[3]

-

The Nitro Group: Positioned at the 7-position, this powerful electron-withdrawing group is not merely a placeholder. It is a versatile chemical handle that unlocks a diverse range of subsequent chemical modifications.[4] Its reduction provides access to the corresponding 7-aminoindoline, a crucial precursor for amides, sulfonamides, and ureas. Additionally, its electronic influence activates the aromatic ring, opening pathways for other transformations.

This guide focuses specifically on the chemistry of the nitro group, providing the foundational knowledge required to effectively utilize this building block in complex synthetic campaigns.

Physicochemical Properties

A summary of the key properties of the title compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₈H₇FN₂O₂ | [5] |

| Molecular Weight | 182.15 g/mol | [5] |

| CAS Number | 1167056-12-3 | [5] |

| SMILES | C1CNC2=C(C=CC(=C21)F)[O-] | [5] |

Synthesis of the Core Scaffold

While multiple synthetic routes can be envisaged, the construction of substituted indolines often begins with appropriately substituted nitroaromatics. A common strategy involves the synthesis of a substituted indole followed by reduction of the pyrrole ring. For instance, 4-fluoroindole can be prepared from 2-fluoro-6-nitrotoluene through condensation with dimethylformamide dimethyl acetal (DMF-DMA), followed by a reductive cyclization.[6] Subsequent reduction of the indole double bond and nitration at the 7-position would yield the target molecule. A plausible, though not explicitly detailed in the provided search results, synthesis involves the nitration of 4-fluoroindoline.

Core Reactivity: Reduction of the Aromatic Nitro Group

The conversion of an aromatic nitro group to an amine is one of the most fundamental and widely used transformations in organic synthesis.[4] This reaction is critical for installing a nucleophilic amino group, which serves as a gateway for constructing a vast array of functional groups and for coupling with other molecular fragments. For 4-fluoro-7-nitroindoline, this transformation yields 4-fluoro-7-aminoindoline, a highly valuable building block.

The choice of reducing agent is paramount and is dictated by the presence of other functional groups within the molecule. The goal is to achieve high chemoselectivity, reducing the nitro group while preserving the fluorine substituent and the indoline ring.

Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for nitro group reduction.

-

Palladium on Carbon (Pd/C): This is often the go-to catalyst for nitro reductions, utilizing molecular hydrogen (H₂) as the reductant. It is highly effective for both aromatic and aliphatic nitro groups. However, a significant drawback is its broad reactivity, which can lead to the hydrogenolysis (cleavage) of sensitive functional groups, including aryl halides. In the case of 4-fluoro-7-nitroindoline, there is a risk of de-fluorination, particularly under harsh conditions.

-

Raney Nickel (Raney Ni): This catalyst is also effective for nitro group reduction and is often used as an alternative to Pd/C when dehalogenation is a concern, especially for aromatic chlorides, bromides, and iodides. Its selectivity with respect to the more robust C-F bond is generally better than Pd/C.

-

Other Noble Metal Catalysts: Catalysts based on platinum (e.g., PtO₂) or ruthenium can also be employed, sometimes offering unique selectivity profiles.[7][8]

Metal-Mediated Reductions

Reductions using metals in acidic or neutral media are classic, robust, and highly chemoselective methods that avoid the risk of dehalogenation associated with some catalytic hydrogenation techniques.

-

Tin(II) Chloride (SnCl₂): The use of stannous chloride, typically in the presence of a strong acid like HCl, is a very mild and reliable method for reducing aromatic nitro groups to amines.[9] The reaction proceeds via electron transfer from the Sn(II) salt, which is oxidized to Sn(IV).[10][11] This method shows excellent tolerance for a wide variety of functional groups, including halogens, esters, and nitriles, making it an ideal choice for this substrate.[9]

-

Iron (Fe) or Zinc (Zn): The use of iron or zinc powder in the presence of an acid (e.g., acetic acid or ammonium chloride) provides another mild and cost-effective method for this transformation. These conditions are generally compatible with most functional groups.

Comparative Analysis of Reduction Methods

| Method | Reagents | Advantages | Disadvantages | Chemoselectivity Profile |

| Catalytic Hydrogenation | H₂, Pd/C | High efficiency, clean byproducts (H₂O). | Potential for de-fluorination, requires specialized pressure equipment. | Good, but risk to C-F bond. |

| Catalytic Hydrogenation | H₂, Raney Ni | Good efficiency, lower risk of dehalogenation than Pd/C. | Pyrophoric nature of the catalyst requires careful handling. | Generally high, preserves C-F bond well. |

| Metal/Acid Reduction | SnCl₂·2H₂O, HCl | Excellent chemoselectivity, mild conditions, tolerates halogens.[12] | Stoichiometric amounts of tin salts produce significant waste.[11] | Excellent, highly selective for the nitro group. |

| Transfer Hydrogenation | HCOOH, Catalyst | Avoids the use of high-pressure H₂ gas.[13][14] | May require higher temperatures or specific catalysts. | Dependent on the catalyst system used. |

Field-Proven Protocol: Reduction using Tin(II) Chloride

This protocol describes a reliable, lab-scale procedure for the selective reduction of 4-fluoro-7-nitroindoline.

Objective: To synthesize 4-fluoro-7-amino-2,3-dihydro-1H-indole.

Materials:

-

4-fluoro-7-nitro-2,3-dihydro-1H-indole (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Sodium Hydroxide (NaOH) solution (e.g., 5M)

-

Drying agent (e.g., Na₂SO₄ or MgSO₄)

-

Rotary evaporator, magnetic stirrer, round-bottom flask, separatory funnel, filter funnel.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-7-nitro-2,3-dihydro-1H-indole (1.0 eq) and ethanol (approx. 10-20 mL per gram of starting material). Stir to dissolve or suspend the material.

-

Reagent Addition: In a separate beaker, dissolve tin(II) chloride dihydrate (4.0 eq) in a minimal amount of concentrated HCl and add it portion-wise to the stirred solution/suspension of the nitroindoline at room temperature. An ice bath can be used to control the initial exotherm.

-

Reaction Progress: After the addition is complete, heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

-

Workup - Quenching and Basification: Cool the reaction mixture to room temperature. Carefully pour the mixture over crushed ice. Slowly add a concentrated solution of NaOH or NaHCO₃ to neutralize the excess acid and precipitate tin salts. The pH should be adjusted to >8 to ensure the product amine is in its free base form.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate or dichloromethane. The formation of tin hydroxides can sometimes lead to emulsions, which may require filtration through a pad of celite.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Product: The crude 4-fluoro-7-aminoindoline can be further purified by column chromatography on silica gel if necessary to yield the final, pure product.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

While the reduction of the nitro group is its most common fate, its strong electron-withdrawing nature also activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[15][16] In this mechanism, a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[15] Subsequent expulsion of a leaving group re-aromatizes the ring to yield the substituted product.

In 4-fluoro-7-nitroindoline, two key factors govern potential SNAr reactions:

-

Activation: The nitro group at C7 strongly deactivates the ring, making it susceptible to nucleophilic attack.

-

Leaving Group: The fluorine atom at C4 is an excellent leaving group for SNAr reactions due to its high electronegativity, which polarizes the C-F bond and stabilizes the transition state.[17]

The most likely SNAr pathway would involve the displacement of the fluoride at C4 by a suitable nucleophile.

Note: The above DOT script is a template. Actual chemical structures would be rendered in a chemistry drawing program and inserted.

Scope and Limitations

This reaction is most effective with strong nucleophiles such as alkoxides (e.g., NaOMe), thiolates (e.g., NaSMe), and certain amines under forcing conditions. The reaction is typically performed in polar aprotic solvents like DMSO or DMF, which can solvate the cation of the nucleophilic salt and leave the anion highly reactive. The success of this reaction is highly dependent on the nucleophile and reaction conditions.

Experimental Protocol: Nucleophilic Displacement of Fluoride

Objective: To synthesize a 4-alkoxy-7-nitro-2,3-dihydro-1H-indole derivative.

Materials:

-

4-fluoro-7-nitro-2,3-dihydro-1H-indole (1.0 eq)

-

Sodium methoxide (NaOMe) or other sodium alkoxide (1.1-1.5 eq)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Saturated Ammonium Chloride (NH₄Cl) solution

-

Ethyl Acetate (EtOAc)

-

Water

-

Brine

-

Drying agent (e.g., Na₂SO₄)

Step-by-Step Methodology:

-

Reaction Setup: In an oven-dried, nitrogen-flushed flask, dissolve 4-fluoro-7-nitro-2,3-dihydro-1H-indole (1.0 eq) in anhydrous DMSO.

-

Reagent Addition: Add sodium methoxide (1.2 eq) portion-wise to the solution at room temperature.

-

Reaction Progress: Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) and monitor by TLC or LC-MS for the disappearance of the starting material.

-

Workup: Cool the reaction to room temperature and carefully pour it into a beaker containing saturated ammonium chloride solution and ice.

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract with ethyl acetate. The aqueous layer may need to be extracted several times.

-

Purification: Combine the organic layers, wash sequentially with water and brine to remove residual DMSO/DMF, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Product: Purify the crude product via column chromatography on silica gel to obtain the desired 4-alkoxy-7-nitroindoline.

Applications in Drug Discovery

The synthetic transformations described above convert 4-fluoro-7-nitroindoline into highly valuable derivatives for drug discovery programs.

-

Access to 7-Aminoindolines: The primary product, 4-fluoro-7-aminoindoline, is a versatile precursor. The amino group can be acylated to form amides, reacted with sulfonyl chlorides to form sulfonamides, or converted into ureas and carbamates. These functional groups are prevalent in pharmaceuticals as they can form critical hydrogen bond interactions with protein targets.

-

Scaffold for Kinase Inhibitors: The indoline and indole scaffolds are frequently found in kinase inhibitors. The 7-amino group provides a key attachment point for building out fragments that occupy the ATP-binding site of kinases.

-

CNS-Active Agents: The lipophilicity and rigid structure of the indoline core, modified by the polar fluorine atom, make it an attractive scaffold for developing agents that target the central nervous system.

Conclusion

4-Fluoro-7-nitro-2,3-dihydro-1H-indole is a strategically important building block whose value is defined by the reactivity of its nitro group. This functionality serves as a robust and versatile handle for introducing chemical diversity. Its selective reduction to an amine is the most common and powerful transformation, enabling access to a wide range of derivatives via well-established coupling chemistries. A careful selection of reduction conditions, with reagents like SnCl₂, ensures high chemoselectivity, preserving the integrity of the fluoro-substituent. Furthermore, the electron-withdrawing power of the nitro group activates the scaffold for nucleophilic aromatic substitution, providing an alternative pathway for diversification. A thorough understanding of these reaction pathways, as detailed in this guide, empowers researchers and drug development professionals to fully exploit the synthetic potential of this valuable intermediate.

References

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

- Wienhöfer, G., Sorribes, I., Boddien, A., Westerhaus, F., Junge, K., Junge, H., Llusar, R., & Beller, M. (2011). A well-defined iron-based catalyst system enables the reduction of nitroarenes to anilines using formic acid as reducing agent. Journal of the American Chemical Society, 133(32), 12875-12879.

-

Request PDF. (n.d.). Nucleophilic Aromatic Substitution on 4-Fluorophenylsulfonamides: Nitrogen, Oxygen, and Sulfur Nucleophiles. Retrieved from [Link]

- Al-Ostoot, F. H., Al-Ghamdi, M. A., Al-Zahrani, M. A., Al-Amer, O. M., Al-Ghamdi, S. A., & El-Shishtawy, R. M. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(12), 2843.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

- Izawa, K., Meanwell, N. A., & Soloshonok, V. A. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.

-

Gámez-Montaño, R., & Miranda-Soto, V. (2018). Reduction of nitroaromatic compounds in tin(II) chloride dihydrate/choline chloride DES. ResearchGate. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Utilization of 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) as a fluorogenic reagent for the development of a spectrofluorometr. Retrieved from [Link]

- Williams, D. E., & Naisbitt, D. J. (2021). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Toxics, 9(11), 282.

- Enthaler, S., & Weidauer, M. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.

- Blaser, H. U., & Pugin, B. (2015). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

-

ScienceMadness. (2011). Nitroaromatic Reduction w/Sn. Retrieved from [Link]

- Makosza, M., & Grudzień, K. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4785.

- Google Patents. (n.d.). CN103420892A - Preparation method of 4-fluoroindole.

-

Request PDF. (n.d.). 5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. Retrieved from [Link]

-

Request PDF. (n.d.). Green, Catalyst-Free Reaction of Indoles with β-Fluoro-β-nitrostyrenes in Water. Retrieved from [Link]

-

MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

-

Wikipedia. (n.d.). Tin(II) chloride. Retrieved from [Link]

-

PubChem. (n.d.). 4-bromo-7-fluoro-2,3-dihydro-1H-indole-2,3-dione. Retrieved from [Link]

- Stolz, D., Kazmaier, U., & Pick, R. (2006).

-

ResearchGate. (n.d.). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Retrieved from [Link]

-

Frontiers. (n.d.). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Retrieved from [Link]

-

BonViewPress. (n.d.). Machine Learning Predicts 1-[(4-Fluorophenyl) Methyl] Indole-2,3-Dione as Drug Lead for Peptide Deformylase in Plasmodium falciparum. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Retrieved from [Link]

- Google Patents. (n.d.). EP1829872B1 - Processes for production of indole compounds.

-

ACS Publications. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Catalytic Hydrogenation Enabled by Ligand-Based Storage of Hydrogen. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Biomedical Importance of Indoles. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Retrieved from [Link]

-

Academia.edu. (n.d.). (PDF) Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved from [Link]_

-

The Organic Chemistry Tutor. (2025). Nucleophilic Aromatic Substitution EXPLAINED!. Retrieved from [Link]

-

Arkivoc. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Retrieved from [Link]

-

Tetrahedron Letters. (2011). Improved synthesis of 4-amino-7-nitrobenz-2,1,3-oxadiazoles using NBD fluoride (NBD-F). Retrieved from [Link]

-

National Institutes of Health. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from [Link]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. biosynth.com [biosynth.com]

- 6. CN103420892A - Preparation method of 4-fluoroindole - Google Patents [patents.google.com]

- 7. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. Tin(II) chloride - Wikipedia [en.wikipedia.org]

- 10. Sciencemadness Discussion Board - Nitroaromatic Reduction w/Sn - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 12. researchgate.net [researchgate.net]

- 13. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 14. Frontiers | Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C [frontiersin.org]

- 15. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 16. google.com [google.com]

- 17. researchgate.net [researchgate.net]

electrophilic substitution reactions of 4-fluoro-7-nitro-2,3-dihydro-1H-indole

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 4-Fluoro-7-Nitro-2,3-Dihydro-1H-Indole

Abstract

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions of 4-fluoro-7-nitro-2,3-dihydro-1H-indole (henceforth referred to as 4F-7N-indoline). As a substituted indoline, this scaffold is of significant interest to researchers in medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to deliver a predictive and mechanistic understanding of the molecule's reactivity. We will dissect the complex interplay of the activating indoline nitrogen and the deactivating fluoro and nitro substituents to forecast regiochemical outcomes. This guide synthesizes established chemical principles with field-proven experimental protocols, offering researchers a robust framework for the strategic functionalization of this and related heterocyclic systems.

Introduction: The Strategic Importance of 4F-7N-Indoline

The indoline nucleus is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds. The introduction of a nitro group and a fluorine atom, as in 4F-7N-indoline, creates a molecule with unique electronic properties and provides synthetic handles for further derivatization. Fluorine, in particular, can enhance metabolic stability, binding affinity, and lipophilicity, while the nitro group can be a key pharmacophore or be reduced to an amine for subsequent chemical elaboration.

Understanding the principles of electrophilic aromatic substitution on this specific scaffold is paramount for its effective utilization as a building block. This guide will provide the foundational knowledge to predict and control these reactions, enabling the rational design of novel chemical entities.

Core Principles: Electronic Landscape and Predicted Regioselectivity

The outcome of any electrophilic aromatic substitution reaction is governed by the electronic nature of the substituents already present on the aromatic ring.[1] In 4F-7N-indoline, we have a complex interplay of three distinct electronic effects on the benzenoid ring.

-

The Dihydro-1H-indole (Indoline) System: The secondary amine within the dihydro-pyrrole ring is a powerful activating group. The nitrogen atom's lone pair of electrons can be donated into the aromatic π-system through resonance (+M effect), significantly increasing the nucleophilicity of the ring. This effect strongly directs incoming electrophiles to the ortho (C5) and para (C6) positions relative to the point of fusion.

-

The 4-Fluoro Substituent: Halogens exhibit a dual electronic nature. They are electronegative and withdraw electron density through the sigma bonds (inductive or -I effect), which deactivates the ring.[2][3] However, they also possess lone pairs that can be donated into the ring via resonance (+M effect).[4] For fluorine, the inductive effect generally outweighs the resonance effect, making it a weak deactivator.[3] Despite this, the resonance donation directs incoming electrophiles to the ortho (C5) and para (C7, which is already substituted) positions.

-

The 7-Nitro Substituent: The nitro group is a potent electron-withdrawing group, acting through both a strong inductive effect (-I) and a powerful resonance effect (-M).[5][6] This significantly deactivates the ring towards electrophilic attack. The deactivation is most pronounced at the ortho (C6) and para positions, thereby directing incoming electrophiles to the meta position (C5).[7]

Synthesizing the Directing Effects

To predict the most probable site of electrophilic attack, we must consider the cumulative impact of these groups on the two available positions: C5 and C6.

-

Attack at C5: This position is ortho to the strongly activating amine, ortho to the deactivating fluoro group, and meta to the strongly deactivating nitro group. The powerful activating effect of the amine and the meta-directing influence of the nitro group converge on this position.

-

Attack at C6: This position is para to the strongly activating amine but ortho to the strongly deactivating nitro group.

// Invisible nodes for positioning N_pos [pos="0.5,2.5!", shape=point]; NO2_pos [pos="4.5,2.5!", shape=point]; F_pos [pos="0.5,0.5!", shape=point];

// Edges from labels to molecule N_to_C5 -> N_pos [lhead=cluster_molecule, minlen=1.5]; NO2_to_C5 -> NO2_pos [lhead=cluster_molecule, minlen=1.5]; F_to_C5 -> F_pos [lhead=cluster_molecule, minlen=1.5]; } Caption: Cumulative directing effects on 4F-7N-indoline.

Key Electrophilic Substitution Reactions and Protocols

Due to the deactivating nature of the fluoro and, particularly, the nitro groups, electrophilic substitution reactions on 4F-7N-indoline will require forcing conditions compared to unsubstituted indole or indoline.[8] The following sections detail representative protocols, which serve as robust starting points for experimental work.

Nitration

Introducing a second nitro group onto the already electron-deficient ring requires a potent nitrating agent. The predicted site of substitution is C5.

Causality Behind Experimental Choices:

-

Reagent: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the standard and necessary choice for nitrating deactivated aromatic rings. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), the active agent in the reaction.

-

Temperature: The reaction must be initiated at a low temperature (e.g., 0 °C) and controlled carefully. Nitration is highly exothermic, and elevated temperatures can lead to side reactions and decreased selectivity.

-

Solvent: Sulfuric acid often serves as both the catalyst and the solvent, ensuring the substrate remains protonated and soluble.

Step-by-Step Experimental Protocol: Nitration of 4F-7N-Indoline

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (5 mL per 1 mmol of substrate) to 0 °C in an ice/salt bath.

-

Substrate Addition: Slowly add 4F-7N-indoline (1.0 eq) to the cold sulfuric acid with continuous stirring, ensuring the temperature does not exceed 5 °C.

-

Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2 mL per 1 mmol of substrate) at 0 °C.

-

Reaction: Add the nitrating mixture dropwise to the substrate solution over 30 minutes, maintaining the internal temperature below 5 °C.

-

Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Isolation: The solid product will precipitate. Isolate the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Purification: Dry the crude product. Further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel.

Halogenation (Bromination)

Halogenation, specifically bromination, is expected to occur at the C5 position. Due to the ring's deactivation, a Lewis acid catalyst is typically required to polarize the bromine molecule.

Causality Behind Experimental Choices:

-

Reagents: Using molecular bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃) is a classic method. The FeBr₃ polarizes the Br-Br bond, creating a more potent electrophile ("Br⁺").

-

Solvent: An inert solvent like dichloromethane (DCM) or carbon tetrachloride (CCl₄) is suitable.

-

N-Protection: The indoline nitrogen is susceptible to oxidation by bromine. It is highly advisable to first protect the nitrogen, for example, as an acetyl amide (-NHCOCH₃). This temporarily reduces the activating effect of the nitrogen but prevents unwanted side reactions. The protecting group can be removed post-bromination.

Step-by-Step Experimental Protocol: Bromination of N-Acetyl-4F-7N-Indoline

-

Protection (if not already done): Acetylate the 4F-7N-indoline with acetic anhydride in the presence of a base like pyridine.

-

Setup: Dissolve the N-acetylated substrate (1.0 eq) and FeBr₃ (0.1 eq) in dry dichloromethane (DCM) in a flask protected from light and moisture.

-

Bromine Addition: Slowly add a solution of bromine (1.05 eq) in DCM dropwise at room temperature.

-

Monitoring: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume excess bromine.

-

Workup: Separate the organic layer. Wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography.

-

Deprotection: The N-acetyl group can be removed by acidic or basic hydrolysis to yield the C5-brominated product.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are generally very difficult to perform on strongly deactivated rings like 4F-7N-indoline and often fail. The strong electron-withdrawing nitro group deactivates the ring to such an extent that it will not react with the carbocation or acylium ion intermediates. Furthermore, the Lewis acid catalyst can complex with the nitro group and the indoline nitrogen, further deactivating the system. While some Friedel-Crafts reactions on certain dihydroindoles have been reported, they typically involve less deactivated systems.[9][10] For this specific substrate, these reactions are not recommended without significant exploratory research into specialized catalysts and conditions.

Data Summary

The following table provides a predictive summary of the primary electrophilic substitution reactions on 4F-7N-indoline based on established chemical principles. Yields are hypothetical and serve as a general guide.

| Reaction | Electrophile (Source) | Catalyst | Predicted Major Product | Expected Yield |

| Nitration | NO₂⁺ (HNO₃/H₂SO₄) | H₂SO₄ | 4-Fluoro-5,7-dinitro-2,3-dihydro-1H-indole | Moderate |

| Bromination | "Br⁺" (Br₂) | FeBr₃ | 5-Bromo-4-fluoro-7-nitro-2,3-dihydro-1H-indole | Moderate to Good |

| Chlorination | "Cl⁺" (Cl₂) | AlCl₃ | 5-Chloro-4-fluoro-7-nitro-2,3-dihydro-1H-indole | Moderate |

| Sulfonation | SO₃ (Fuming H₂SO₄) | None | 4-Fluoro-7-nitro-2,3-dihydro-1H-indole-5-sulfonic acid | Moderate |

| Friedel-Crafts | R⁺ / RCO⁺ | Lewis Acid | Reaction Unlikely to Proceed | Very Low / None |

Mechanistic and Workflow Visualizations

Visual diagrams are essential for understanding complex chemical processes. The following diagrams, rendered using DOT language, illustrate the mechanistic basis for regioselectivity and a general experimental workflow.

Conclusion

The are dictated by a nuanced balance of electronic effects. The powerful activating and ortho,para-directing nature of the indoline nitrogen, combined with the meta-directing deactivation of the nitro group, strongly favors substitution at the C5 position. While the presence of two deactivating groups necessitates more forcing reaction conditions than for simple indolines, standard protocols for nitration, halogenation, and sulfonation can be successfully adapted. Friedel-Crafts reactions, however, are predicted to be largely unsuccessful under typical conditions. This guide provides the predictive framework and practical starting points for researchers to confidently and strategically functionalize this valuable heterocyclic core.

References

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

-

Liu, G., et al. (2013). Electrophilic Aromatic Substitution of a BN Indole. National Institutes of Health. Retrieved from [Link]

-

Vedantu. (n.d.). In electrophilic aromatic substitution reaction, the nitro group is meta directing because it. Retrieved from [Link]

-

College of St. Benedict & St. John's University. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

-

Wu, H., et al. (2015). Enantioselective Friedel–Crafts reaction of 4,7-dihydroindoles with β-CF3-β-disubstituted nitroalkenes. Organic Chemistry Frontiers. Retrieved from [Link]

-

Sci-Hub. (2009). Efficient Friedel-Crafts Alkylation of 4,7-Dihydroindoles with Nitroolefins. Synfacts. Retrieved from [Link]

-

YouTube. (2017). Directing Effect of the Nitro Group in EAS. Retrieved from [Link]

Sources

- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. youtube.com [youtube.com]

- 7. In electrophilic aromatic substitution reaction the class 12 chemistry JEE_Main [vedantu.com]

- 8. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enantioselective Friedel–Crafts reaction of 4,7-dihydroindoles with β-CF3-β-disubstituted nitroalkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. Sci-Hub. Efficient Friedel-Crafts Alkylation of 4,7-Dihydroindoles with Nitroolefins / Synfacts, 2009 [sci-hub.box]

A Strategic Guide to the Preliminary Screening of 4-Fluoro-7-Nitro-2,3-dihydro-1H-indole Derivatives

Part 1: Introduction & Strategic Rationale

The indole scaffold is a cornerstone of medicinal chemistry, rightly earning its designation as a "privileged structure." Its presence in a multitude of FDA-approved pharmaceuticals underscores its remarkable ability to interact with a wide array of biological targets, leading to diverse therapeutic effects.[1] This guide focuses on a specific, underexplored subclass: 4-fluoro-7-nitro-2,3-dihydro-1H-indole derivatives. While the parent compound has no specifically documented biological activity, its strategic functionalization provides a compelling rationale for a comprehensive preliminary screening campaign.[2]

The logic behind this scaffold lies in the deliberate incorporation of two powerful bioisosteric moieties:

-

The Fluorine Atom (at position 4): The introduction of fluorine is a well-established strategy in drug design. Its high electronegativity and small size can profoundly influence a molecule's properties by altering metabolic stability (blocking sites of oxidation), modifying pKa to enhance cell permeability, and forming key hydrogen bonds or electrostatic interactions with target proteins.

-

The Nitro Group (at position 7): Far from being a passive substituent, the nitro group is a strong electron-withdrawing group and a potent hydrogen bond acceptor. It is a critical pharmacophore in numerous bioactive compounds, including agents with demonstrated anticancer and antimicrobial properties.[3][4] For instance, derivatives of 5-nitroindole have been identified as potent binders of the c-Myc G-quadruplex, a key anticancer target.[5]

Furthermore, the core structure bears a resemblance to the fluorophore 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), a widely used fluorescent labeling agent.[6][7] This suggests the tantalizing possibility that these indole derivatives may possess intrinsic fluorescent properties, a feature that could be invaluable for developing high-content screening assays or cell imaging probes.[8]

Given the novelty of this scaffold, a rigid, one-size-fits-all screening approach is inefficient. Instead, this guide proposes a tiered, hierarchical screening cascade. This strategy is designed to maximize information while conserving resources, beginning with broad, phenotype-based assays to identify general bioactivity and progressively narrowing the focus to elucidate the specific mechanism of action for the most promising "hit" compounds.

Part 2: Foundational Characterization: The Prerequisite for Reliable Data

Before any biological evaluation, the integrity of the compound library must be rigorously established. Bypassing this step is a false economy that invariably leads to irreproducible results and wasted effort.

Synthesis & Purification Overview The synthesis of a 4-fluoro-7-nitro-2,3-dihydro-1H-indole library would logically proceed from a suitable indole precursor. Key steps would likely involve regioselective electrophilic nitration and fluorination, followed by a controlled reduction of the indole C2-C3 double bond to yield the dihydroindole (indoline) core. While numerous methods exist for functionalizing indoles, techniques like those involving Smiles rearrangement or Sonogashira coupling for halo-indoles provide a versatile platform for generating structural diversity.[9] Each synthesized derivative must undergo rigorous purification, typically via column chromatography or preparative HPLC, to achieve >95% purity.

Physicochemical Profiling Every compound destined for screening must be accompanied by a certificate of analysis that includes:

-

Identity Confirmation: 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the chemical structure.

-

Purity Assessment: HPLC analysis with UV detection at multiple wavelengths to confirm purity is above the 95% threshold.[10]

-

Solubility Determination: Kinetic solubility assessment in both aqueous buffer (e.g., PBS) and the primary biological assay medium (e.g., DMSO-containing cell culture media). Poor solubility is a frequent cause of artifacts in screening assays.

Intrinsic Fluorescence Characterization Given the structural similarity to NBD-F, a preliminary spectrofluorometric analysis is warranted.

Protocol 1: Basic Fluorescence Profiling

-

Preparation: Prepare a 10 mM stock solution of each derivative in DMSO. Create a dilution series in a relevant buffer (e.g., PBS, pH 7.4) to a final concentration of 10 µM.

-

Excitation Scan: Set the emission wavelength to a value ~50-100 nm higher than the expected absorption maximum (e.g., 530 nm, based on NBD-F) and scan a range of excitation wavelengths (e.g., 350-510 nm).[7]

-

Emission Scan: Using the optimal excitation wavelength identified in the previous step, scan a range of emission wavelengths (e.g., 480-650 nm).

-

Quantum Yield Estimation: If significant fluorescence is observed, estimate the quantum yield relative to a known standard (e.g., quinine sulfate or fluorescein).

-

Rationale: This initial characterization determines if the compounds' intrinsic fluorescence could interfere with common fluorescent assays (e.g., those using GFP, fluorescein, or rhodamine) or, conversely, if it can be leveraged for direct imaging or specialized assays.

Part 3: Tier 1 Screening - A Broad Net for Bioactivity

The goal of Tier 1 is to efficiently identify which derivatives, from a potentially large library, possess significant and interesting biological activity. We will pursue two parallel paths—anticancer and antimicrobial—reflecting the known activities of the parent indole and nitro- scaffolds.[1][3][11]

Caption: Tier 1 parallel screening workflow.

Anticancer Cytotoxicity Screening

Causality: The MTT (or MTS) assay is the industry standard for initial cytotoxicity screening due to its robustness, high-throughput nature, and low cost.[12] It provides a quantitative measure of a compound's ability to reduce cell viability, a primary characteristic of a potential anticancer agent. We employ a panel of cell lines to distinguish between broad-spectrum cytotoxins and agents with potential tumor-type selectivity.

Protocol 2: MTT Cell Viability Assay

-

Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 [breast], HeLa [cervical], HepG2 [liver]) into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[13][14]

-

Compound Treatment: Add serially diluted compounds (e.g., from 100 µM down to 0.1 µM) to the wells in triplicate. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt to purple formazan crystals.

-

Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell viability).

Data Presentation: Anticancer Screening Results

| Compound ID | Scaffold | R-Group | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HeLa | IC50 (µM) vs. HepG2 |

|---|---|---|---|---|---|

| FNI-001 | 4-F-7-NO2-dihydroindole | -H | |||

| FNI-002 | 4-F-7-NO2-dihydroindole | -CH3 | |||

| ... | ... | ... |

| Doxorubicin | (Control) | N/A | | | |

Antimicrobial Susceptibility Screening

Causality: The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.[11] It is a direct and quantitative measure of antimicrobial potency.

Protocol 3: Broth Microdilution for MIC Determination

-

Preparation: In a 96-well plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to each well. Add 50 µL of the highest concentration of the test compound to the first column and perform a 2-fold serial dilution across the plate.

-

Inoculation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus [Gram-positive] and Escherichia coli [Gram-negative]) to a concentration of ~5 x 105 CFU/mL. Add 50 µL of this inoculum to each well.[11]

-

Controls: Include a sterility control (broth only) and a growth control (broth + inoculum, no compound).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Readout: Determine the MIC by visual inspection for the lowest concentration at which no turbidity (bacterial growth) is observed.

-

Analysis: The MIC value is recorded for each compound against each bacterial strain.

Data Presentation: Antimicrobial Screening Results